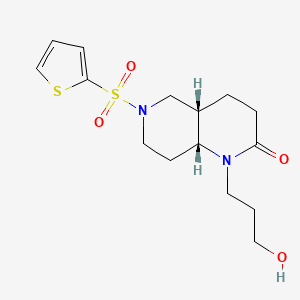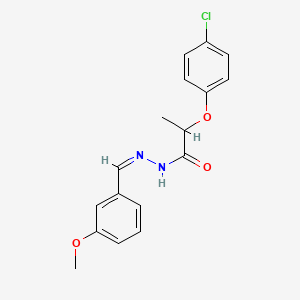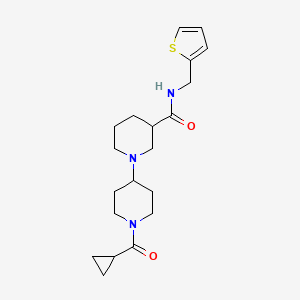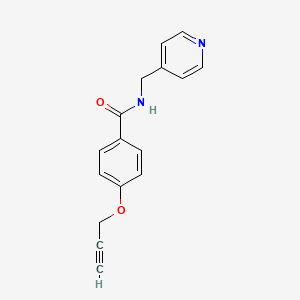![molecular formula C14H13FN2O4S B5300891 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide, also known as FSMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the growth and proliferation of cancer cells, inflammation, and neurodegeneration. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and HDAC6, a protein that is involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been found to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer properties. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammation. In addition, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been found to protect neurons from oxidative stress, which can lead to neurodegeneration. Finally, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their role in various biological processes. However, one of the limitations of using 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide in scientific research. One area of focus is the development of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of focus is the study of the mechanism of action of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide, which can help identify new targets for drug development. Finally, the development of new synthesis methods for 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide can help improve its availability and reduce its cost.
Synthesis Methods
The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide involves the reaction of 4-fluoroaniline with methanesulfonyl chloride, followed by the reaction of the resulting product with 2-methoxybenzoic acid. The final product is obtained after purification through recrystallization.
Scientific Research Applications
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been used in various scientific research studies, including cancer research, neurological disorders, and inflammation. In cancer research, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In neurological disorders, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been found to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative diseases. Inflammation is another area where 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide has been studied, with promising results showing its anti-inflammatory properties.
properties
IUPAC Name |
5-[(4-fluorophenyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-21-13-7-6-11(8-12(13)14(16)18)22(19,20)17-10-4-2-9(15)3-5-10/h2-8,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPSQUUDQQQSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)sulfamoyl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)

![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[(4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5300914.png)